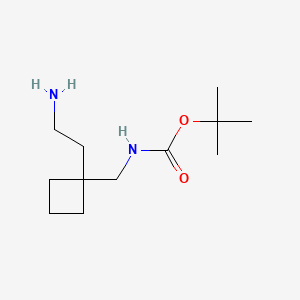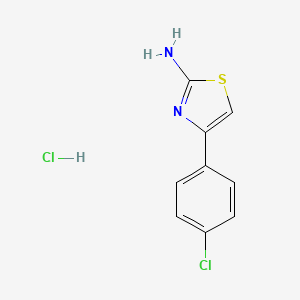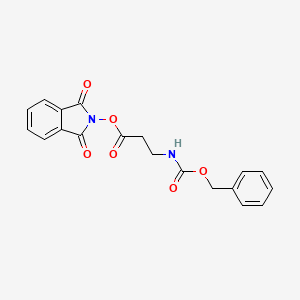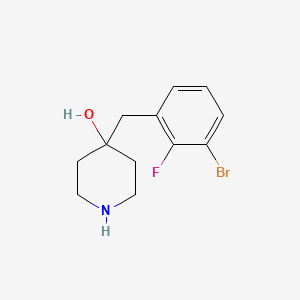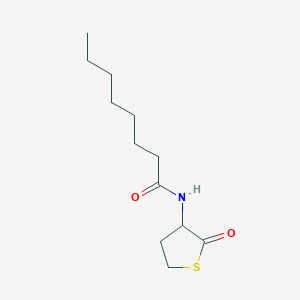![molecular formula C11H15BrO3 B13572544 (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol](/img/structure/B13572544.png)
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is an organic compound that belongs to the class of phenyl ethanols This compound is characterized by the presence of a bromine atom, an ethoxymethoxy group, and a hydroxyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol can be achieved through several methods. One common method involves the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide or tosylate in an S_N2 reaction . The alkoxide ion is typically prepared by reacting an alcohol with a strong base such as sodium hydride (NaH). Another method involves the alkoxymercuration-demercuration of alkenes, where an alkene is treated with an alcohol in the presence of mercuric acetate or mercuric trifluoroacetate, followed by treatment with sodium borohydride (NaBH_4) .
Industrial Production Methods
Industrial production of this compound may involve large-scale Williamson ether synthesis or other efficient synthetic routes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO_4) and chromium trioxide (CrO_3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH_3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrogen atom in place of the bromine atom.
Substitution: Formation of various substituted phenyl ethanols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Potential use in studying the effects of brominated phenyl ethanols on biological systems.
Medicine: Investigated for its potential pharmacological properties and therapeutic applications.
Industry: Used in the production of dyes, perfumes, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of (1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol involves its interaction with molecular targets and pathways in biological systems. The bromine atom and ethoxymethoxy group may play a role in its binding affinity and specificity towards certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Bromo-1-(4-methoxyphenyl)ethan-1-one: Similar structure but with a methoxy group instead of an ethoxymethoxy group.
Phenyl ethanols: Compounds with a phenyl ring and a hydroxyl group attached to an ethan-1-ol backbone
Uniqueness
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethan-1-ol is unique due to the presence of the ethoxymethoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other phenyl ethanols and brominated compounds .
Propiedades
Fórmula molecular |
C11H15BrO3 |
|---|---|
Peso molecular |
275.14 g/mol |
Nombre IUPAC |
(1S)-1-[4-bromo-2-(ethoxymethoxy)phenyl]ethanol |
InChI |
InChI=1S/C11H15BrO3/c1-3-14-7-15-11-6-9(12)4-5-10(11)8(2)13/h4-6,8,13H,3,7H2,1-2H3/t8-/m0/s1 |
Clave InChI |
CLMNIOTXJDBKRX-QMMMGPOBSA-N |
SMILES isomérico |
CCOCOC1=C(C=CC(=C1)Br)[C@H](C)O |
SMILES canónico |
CCOCOC1=C(C=CC(=C1)Br)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



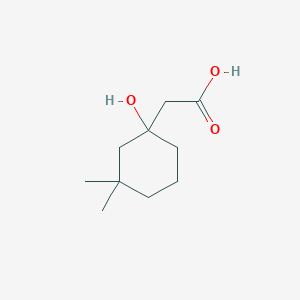
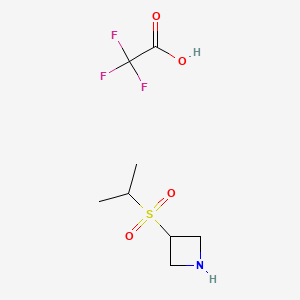
![5-nitro-N-[4-(pyrrolidine-1-sulfonyl)phenyl]thiophene-2-carboxamide](/img/structure/B13572469.png)
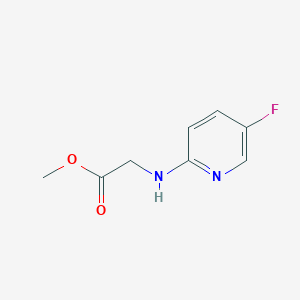
![3-{[(Benzyloxy)carbonyl]amino}-3-(2,3-dimethoxyphenyl)propanoic acid](/img/structure/B13572478.png)
![Tert-butyl3-formyl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B13572500.png)
